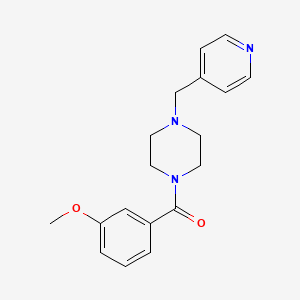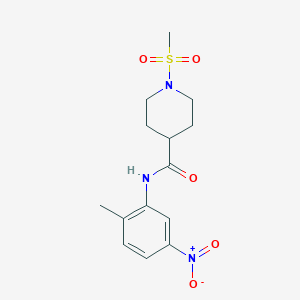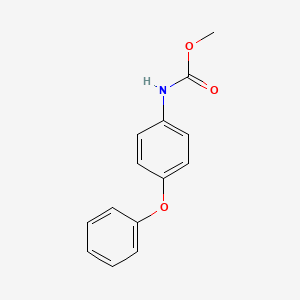
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine, also known as MPBD, is a chemical compound that has been studied for its potential use in scientific research. MPBD belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties. In
作用机制
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine acts as a partial agonist for the 5-HT1A receptor, which means that it activates the receptor to a lesser extent than the endogenous ligand serotonin. This leads to a decrease in the firing rate of serotonergic neurons and a subsequent decrease in the release of serotonin. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also inhibits the reuptake of dopamine by the dopamine transporter, leading to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been reported to have a low toxicity profile and does not produce significant side effects at doses used in animal studies.
实验室实验的优点和局限性
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor and is selective for this receptor subtype. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also has a long half-life, which allows for sustained effects in animal models. However, 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
未来方向
There are several future directions for research on 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the potential use of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine as a therapeutic agent for mood disorders and addiction. Another area of interest is the exploration of the mechanisms underlying the anxiolytic and antidepressant-like effects of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. Further research is also needed to optimize the synthesis method and improve the solubility and stability of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine for use in lab experiments.
合成方法
The synthesis of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 1-(3-methoxybenzoyl)piperazine with 4-pyridinemethanol in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported in a scientific paper by K. Tanaka and colleagues in 2011.
科学研究应用
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential use in neuroscience research. It has been found to act as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine a promising tool for studying the neurobiological mechanisms underlying mood disorders and addiction.
属性
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-4-2-3-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-7-19-8-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLDURHWKSDTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)
![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)

![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)
![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)

![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)